![molecular formula C21H26N4O3 B2393092 4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide CAS No. 2034429-92-8](/img/structure/B2393092.png)
4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide
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Description
4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide, also known as Mocetinostat, is a small molecule inhibitor of histone deacetylase (HDAC). HDACs are enzymes that remove acetyl groups from histones, which can lead to changes in gene expression. Mocetinostat has been shown to have potential as a treatment for various types of cancer, including lymphoma and solid tumors.
Scientific Research Applications
Chemical Structure and Properties
Studies have focused on the chemical structure and properties of compounds with morpholino groups and related benzamide derivatives. For instance, the investigation of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate has revealed insights into the conformation and stabilization mechanisms of morpholino rings, which are crucial for understanding the chemical behavior and potential reactivity of similar compounds (Huai‐Lin Pang et al., 2006).
Synthetic Applications
Morpholine and its derivatives play a significant role in synthetic chemistry, enabling the construction of complex heterocyclic structures. For example, thermal isomerization of 1-morpholino-3-phenylallenes leads to the synthesis of novel heterocycles, demonstrating the versatility of morpholine derivatives in facilitating synthetic transformations and creating bioactive molecules (T. Mayer & G. Maas, 1992).
Biological Activities
Research into benzamide derivatives, including those incorporating the morpholino moiety, has shown significant biological activities. For instance, substituted benzoquinazolinones have been explored for their potential cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such compounds in cancer treatment (M. Nowak et al., 2014).
properties
IUPAC Name |
4-morpholin-4-yl-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O3/c26-20-15-17-3-1-2-4-19(17)23-25(20)10-9-22-21(27)16-5-7-18(8-6-16)24-11-13-28-14-12-24/h5-8,15H,1-4,9-14H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQNRPZRXVERQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-morpholino-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)benzamide |
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